molecular formula C7H16N2O B1651624 trans-4-(Dimethylamino)-3-piperidinol CAS No. 1308384-49-7

trans-4-(Dimethylamino)-3-piperidinol

Cat. No.: B1651624
CAS No.: 1308384-49-7
M. Wt: 144.21
InChI Key: ASJQOSZDBAQHIA-BQBZGAKWSA-N
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Description

trans-4-(Dimethylamino)-3-piperidinol: is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound features a piperidine ring substituted with a dimethylamino group and a hydroxyl group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)-3-piperidinol typically involves the reaction of piperidine derivatives with dimethylamine under controlled conditions. One common method includes the use of piperidine and dimethylamine in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: trans-4-(Dimethylamino)-3-piperidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: trans-4-(Dimethylamino)-3-piperidinol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is used to study the effects of amine-containing molecules on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-4-(Dimethylamino)-3-piperidinol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form additional hydrogen bonds. These interactions influence the compound’s binding affinity and specificity, leading to its observed effects.

Comparison with Similar Compounds

    trans-4-(Dimethylamino)styryl-1-methylpyridinium iodide: Known for its use in fluorescence studies and anion recognition.

    trans-4-(Dimethylamino)-4’-nitrostilbene: Used in the field of scintillation and nuclear instrumentation.

    trans-4-(Dimethylamino)-4’-cyanostilbene: Studied for its charge-transfer properties and excited-state dynamics.

Uniqueness: trans-4-(Dimethylamino)-3-piperidinol stands out due to its unique combination of a piperidine ring with both a dimethylamino group and a hydroxyl group. This structural arrangement provides distinct reactivity and functionality, making it suitable for a wide range of applications in different scientific and industrial fields.

Properties

IUPAC Name

(3S,4S)-4-(dimethylamino)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)6-3-4-8-5-7(6)10/h6-8,10H,3-5H2,1-2H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJQOSZDBAQHIA-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCNC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260236
Record name rel-(3R,4R)-4-(Dimethylamino)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308384-49-7
Record name rel-(3R,4R)-4-(Dimethylamino)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308384-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4R)-4-(Dimethylamino)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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